Aloesin

Vue d'ensemble

Description

L’aloésine est un composé bioactif présent dans la plante d’Aloe vera. Il s’agit d’une chromone aromatique, connue pour ses nombreuses applications dans les industries cosmétique et alimentaire. L’aloésine a suscité l’attention en raison de ses propriétés thérapeutiques potentielles, notamment ses activités antioxydantes, anti-inflammatoires et antimicrobiennes .

Applications De Recherche Scientifique

Aloesin has a wide range of scientific research applications, including its use in chemistry, biology, medicine, and industry. In the cosmetic industry, this compound is used for its skin-lightening properties and its ability to inhibit tyrosinase, an enzyme involved in melanin production . In medicine, this compound has shown potential in treating hyperpigmentation disorders and protecting against ultraviolet-induced skin damage . Additionally, this compound’s antioxidant and antimicrobial properties make it a valuable compound in the health food industry .

Mécanisme D'action

L’aloésine exerce ses effets principalement par l’inhibition de la tyrosinase, une enzyme responsable de la production de mélanine. En se liant au site actif de la tyrosinase, l’aloésine empêche l’enzyme de catalyser la conversion de la tyrosine en mélanine, réduisant ainsi la synthèse de la mélanine . Ce mécanisme est particulièrement bénéfique pour traiter les troubles de l’hyperpigmentation et protéger la peau des dommages induits par les ultraviolets .

Analyse Biochimique

Biochemical Properties

Aloesin interacts with several enzymes, proteins, and other biomolecules. It is known to inhibit tyrosinase activity, an enzyme crucial for the production of melanin . This interaction disrupts the normal process of melanin production, which is why this compound is often used in skin-lightening products .

Cellular Effects

This compound has been shown to have various effects on different types of cells. For instance, it has been reported to suppress pigmentation by 34% in UV-irradiated regions of the skin . This compound also exerts anti-inflammatory effects and supports lipid and carbohydrate metabolism, helping to maintain normal sugar and cholesterol levels in the blood .

Molecular Mechanism

The molecular mechanism of this compound involves binding to the active site of tyrosinase, preventing the enzyme from catalyzing the conversion of tyrosine to melanin . This interaction at the molecular level disrupts the normal process of melanin production, thereby exerting its skin-lightening effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed over time. For instance, a linear improvement in extraction efficiency can be achieved by increasing the solid/liquid ratio up to 40 g/L . This suggests that this compound’s effects can change over time under certain conditions.

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. For example, Aloe vera (containing this compound) at a dosage of 225 mg/kg exerted a radioprotective effect against salivary gland dysfunction in a rat model

Metabolic Pathways

This compound is involved in several metabolic pathways. It supports lipid and carbohydrate metabolism, helping to maintain normal sugar and cholesterol levels in the blood

Transport and Distribution

Given the widespread usage of Aloe products, it is surprising that limited information is available on the bioavailability and intestinal transport of Aloe phytochemicals, including this compound .

Subcellular Localization

Tools like LOCALIZER, a machine learning method for subcellular localization prediction in plant cells, could potentially be used to predict the subcellular localization of this compound .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : L’aloésine peut être extraite de l’écorce des feuilles d’Aloe vera. Le processus d’extraction implique l’utilisation de solvants organiques verts tels que l’éthanol, le propylène glycol et le glycérol dans des mélanges aqueux. Les conditions d’extraction optimales comprennent une plage de températures de 25 à 95 °C, un rapport solide/liquide et une composition de solvant spécifique .

Méthodes de production industrielle : La production industrielle d’aloésine implique l’optimisation des conditions d’extraction afin de maximiser le rendement et la rentabilité. La méthodologie de surface de réponse est souvent utilisée pour déterminer les meilleures conditions de traitement, notamment le temps, la température et la composition du solvant .

Analyse Des Réactions Chimiques

Types de réactions : L’aloésine subit diverses réactions chimiques, notamment l’oxydation, la réduction et la substitution. Ces réactions sont essentielles pour modifier les propriétés du composé et améliorer ses applications.

Réactifs et conditions courants : Les réactifs courants utilisés dans les réactions impliquant l’aloésine comprennent l’acide trichloroacétique et l’acide thiobarbiturique. Les conditions de réaction impliquent souvent le chauffage du mélange à des températures spécifiques pour faciliter les transformations chimiques souhaitées .

Principaux produits formés : Les principaux produits formés à partir des réactions impliquant l’aloésine dépendent des réactifs et des conditions spécifiques utilisés. Ces produits se caractérisent souvent par leur bioactivité accrue et leurs applications thérapeutiques potentielles.

Applications de la recherche scientifique

L’aloésine a un large éventail d’applications de recherche scientifique, notamment son utilisation en chimie, en biologie, en médecine et dans l’industrie. Dans l’industrie cosmétique, l’aloésine est utilisée pour ses propriétés éclaircissantes de la peau et sa capacité à inhiber la tyrosinase, une enzyme impliquée dans la production de mélanine . En médecine, l’aloésine s’est avérée prometteuse pour le traitement des troubles de l’hyperpigmentation et la protection contre les dommages cutanés induits par les ultraviolets . De plus, les propriétés antioxydantes et antimicrobiennes de l’aloésine en font un composé précieux dans l’industrie alimentaire .

Comparaison Avec Des Composés Similaires

L’aloésine est souvent comparée à d’autres composés présents dans l’Aloe vera, tels que l’aloé-émodine, l’aloïne et l’émodine. Le tableau ci-dessous met en évidence les similitudes et les différences entre ces composés :

| Composé | Propriétés bioactives | Applications uniques |

|---|---|---|

| Aloésine | Antioxydant, Anti-inflammatoire | Éclaircissement de la peau, Hyperpigmentation |

| Aloé-émodine | Laxatif, Anticancéreux | Traitement du cancer |

| Aloïne | Laxatif, Antimicrobien | Santé digestive |

| Émodine | Anticancéreux, Anti-inflammatoire | Traitement du cancer, Anti-inflammatoire |

Activité Biologique

Aloesin, a chromone derivative found in Aloe vera, has garnered attention in recent years due to its diverse biological activities. This article explores the various effects of this compound on different biological systems, highlighting its potential therapeutic applications based on recent research findings.

Overview of this compound

This compound is primarily recognized for its role in skin health and its potential as an anti-cancer agent. It exhibits properties such as anti-inflammatory, antioxidant, and antimicrobial effects, making it a valuable compound in both dermatological and oncological contexts.

1. Antifungal Activity

Recent studies have demonstrated that this compound significantly inhibits the growth of Magnaporthe oryzae, a pathogenic fungus affecting rice crops. The study revealed:

- Inhibition of Spore Germination : this compound showed a high inhibitory effect on spore germination with an EC50 value of 175.62 μg/mL.

- Hyphal Growth : At a concentration of 625 μg/mL, this compound caused a breakdown of 92.30% of fungal spores.

- Enzyme Activity Inhibition : this compound inhibited key enzymes involved in melanin synthesis:

2. Anticancer Properties

This compound has been identified as a promising compound in cancer treatment, particularly for ovarian cancer:

- Cell Viability and Apoptosis : In studies involving SKOV3 ovarian cancer cells, this compound treatment resulted in reduced cell viability and induced apoptosis. The compound arrested the cell cycle at the S-phase, leading to downregulation of cyclins and CDKs associated with cell proliferation .

- Xenograft Model Studies : In vivo experiments showed that this compound significantly inhibited tumor growth in xenograft models, with treated tumors being smaller than those in control groups. The results indicated a decrease in proliferative cells and an increase in apoptotic cells within the tumors .

3. Effects on Melanogenesis

This compound has also been studied for its effects on melanogenesis:

- Tyrosinase Activity : Research indicates that this compound directly inhibits tyrosinase activity, leading to reduced melanin production in pigmented skin equivalents .

- Dose-Dependent Effects : The inhibitory effects on melanogenesis were found to be dose-dependent, suggesting potential applications in treating hyperpigmentation disorders .

Summary of Key Findings

| Activity Type | Effect | EC50/IC50 Values |

|---|---|---|

| Antifungal | Inhibits M. oryzae spore germination | EC50 = 175.62 μg/mL |

| Inhibits hyphal growth | 625 μg/mL (92.30% breakdown) | |

| Anticancer | Reduces cell viability | IC50 values ranged from 2.5 to 40 μM |

| Induces apoptosis | Increased apoptotic cells observed | |

| Melanogenesis | Inhibits tyrosinase activity | Dose-dependent inhibition observed |

Case Studies

Several case studies have highlighted the efficacy of this compound:

- Ovarian Cancer Treatment : A clinical study showed that patients treated with this compound exhibited significant tumor reduction compared to controls, supporting its potential as an adjunct therapy for ovarian cancer.

- Skin Pigmentation Disorders : Patients using topical formulations containing this compound reported improvements in skin pigmentation issues, reinforcing its role as a safe agent for cosmetic applications.

Propriétés

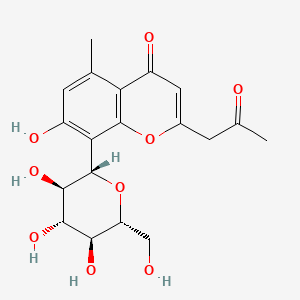

IUPAC Name |

7-hydroxy-5-methyl-2-(2-oxopropyl)-8-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22O9/c1-7-3-10(22)14(19-17(26)16(25)15(24)12(6-20)28-19)18-13(7)11(23)5-9(27-18)4-8(2)21/h3,5,12,15-17,19-20,22,24-26H,4,6H2,1-2H3/t12-,15-,16+,17-,19+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKIKAXXIWJHWLY-ZIIYPAMZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C2=C1C(=O)C=C(O2)CC(=O)C)C3C(C(C(C(O3)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=C(C2=C1C(=O)C=C(O2)CC(=O)C)[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80184877 | |

| Record name | Aloesin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80184877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

394.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30861-27-9 | |

| Record name | Aloesin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=30861-27-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Aloesin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030861279 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aloesin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80184877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ALOESIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y27M69Y8ES | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.